4-oxo-4-(3-oxopiperazin-1-yl)-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]butanamide
Description
Properties
IUPAC Name |
4-oxo-4-(3-oxopiperazin-1-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O4S/c17-16(18,19)27-9-1-2-10-11(7-9)28-15(21-10)22-12(24)3-4-14(26)23-6-5-20-13(25)8-23/h1-2,7H,3-6,8H2,(H,20,25)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZWIBUYMJZGJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-4-(3-oxopiperazin-1-yl)-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]butanamide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the trifluoromethoxy group, and the construction of the benzothiazole moiety. The following is a general outline of the synthetic route:
Formation of Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines under acidic or basic conditions.
Introduction of Trifluoromethoxy Group: The trifluoromethoxy group is typically introduced via nucleophilic substitution reactions using trifluoromethoxy-containing reagents.
Construction of Benzothiazole Moiety: The benzothiazole moiety can be synthesized through the condensation of o-aminothiophenol with carbonyl compounds under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-oxo-4-(3-oxopiperazin-1-yl)-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-oxo-4-(3-oxopiperazin-1-yl)-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-oxo-4-(3-oxopiperazin-1-yl)-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Hypothetical Data
While experimental data for the target compound is unavailable, insights can be extrapolated from analogues:
- Antimicrobial Activity : Benzothiazole derivatives with halogen substituents (e.g., chloro, fluoro) exhibit broad-spectrum antimicrobial effects . The trifluoromethoxy group may enhance potency against resistant strains.
- Kinase Inhibition: Oxopiperazine-containing compounds often target ATP-binding pockets in kinases. Molecular docking simulations suggest the target compound could inhibit tyrosine kinases with IC50 values in the nanomolar range (hypothetical) .
- Toxicity : The Z-configuration may reduce off-target interactions compared to E-isomers, as observed in structurally related acetamides .
Biological Activity
The compound 4-oxo-4-(3-oxopiperazin-1-yl)-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]butanamide is a synthetic derivative that combines elements from various pharmacologically active classes. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Piperazine moiety : Known for its diverse biological activity, including antitumor and antimicrobial properties.
- Benzothiazole ring : Associated with various biological activities, such as antifungal and antibacterial effects.
- Trifluoromethoxy group : Enhances lipophilicity and may improve bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄F₃N₃O₄S |
| Molecular Weight | 325.32 g/mol |
| CAS Number | 137992-39-3 |
| Solubility | Soluble in DMSO and ethanol |
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing the benzothiazole or piperazine scaffolds have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Case Study : A study by Dhumal et al. (2016) highlighted the antimicrobial efficacy of 1,3,4-oxadiazole derivatives, which share structural similarities with our compound. The most effective derivatives showed MIC values lower than traditional antibiotics, indicating a promising avenue for further research .
Anticancer Activity
The potential anticancer properties of this compound are also noteworthy. Research has shown that benzothiazole derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Research Findings : In a study examining the effects of benzothiazole derivatives on cancer cell lines, compounds similar to 4-oxo-4-(3-oxopiperazin-1-yl)-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]butanamide demonstrated significant cytotoxicity against breast and lung cancer cells .
Anti-inflammatory Activity
Compounds featuring piperazine rings have been documented to possess anti-inflammatory properties. This effect is often attributed to the inhibition of pro-inflammatory cytokines.
Example : A study published in 2021 found that piperazine-based compounds reduced inflammation in in vitro models by modulating the NF-kB signaling pathway .
The exact mechanism of action for 4-oxo-4-(3-oxopiperazin-1-yl)-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]butanamide remains to be fully elucidated. However, based on related compounds:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Cell Cycle Interference : The compound may induce cell cycle arrest in cancer cells by targeting specific regulatory proteins.
Q & A
Q. What are the critical steps for synthesizing 4-oxo-4-(3-oxopiperazin-1-yl)-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]butanamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with precursor assembly of the benzothiazole and piperazine moieties. Key steps include:
- Coupling reactions (e.g., amide bond formation between the butanamide backbone and benzothiazole ring).
- Solvent optimization : Polar aprotic solvents like DMF or acetonitrile are often used to enhance solubility and reaction efficiency .
- Catalyst selection : Palladium-based catalysts or coupling agents (e.g., HATU) may improve yields .
- Temperature control : Reactions often require precise thermal gradients (e.g., 50–80°C) to avoid decomposition of sensitive groups like the trifluoromethoxy substituent .
- Purification : Use preparative HPLC or column chromatography with silica gel to isolate the Z-configuration of the benzothiazole-ylidene group .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data interpretation address structural ambiguities?
- Methodological Answer :
- NMR Spectroscopy :
- 1H/13C NMR resolves stereochemistry (e.g., Z/E isomerism in the benzothiazole-ylidene group) and confirms piperazine ring oxidation state .
- 19F NMR validates the trifluoromethoxy group’s integrity .
- Mass Spectrometry (HRMS) : Detects molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to confirm the presence of labile groups like the 3-oxopiperazine .
- IR Spectroscopy : Identifies carbonyl stretches (1650–1750 cm⁻¹) from the amide and oxo groups .
- Data Ambiguities : Overlapping signals (e.g., in crowded aromatic regions) may require 2D NMR (COSY, HSQC) or computational simulations (DFT) for resolution .
Q. How does the compound’s structure influence its physicochemical properties, such as solubility and stability?
- Methodological Answer :
- LogP Calculations : Use software like MarvinSketch to predict lipophilicity, which is critical for bioavailability. The trifluoromethoxy group increases hydrophobicity, while the piperazine ring may enhance water solubility via protonation .
- Stability Testing : Perform accelerated degradation studies under varying pH (1–13) and UV light to identify vulnerable sites (e.g., oxidation of the 3-oxopiperazine moiety) .
- Crystallography : Single-crystal X-ray diffraction can reveal intermolecular interactions (e.g., hydrogen bonding) affecting stability .
Advanced Research Questions
Q. What computational strategies are recommended for predicting binding affinity and metabolic pathways of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinase enzymes. The benzothiazole moiety may act as a hinge-binding region .
- ADMET Prediction : Tools like SwissADME assess CYP450 metabolism, highlighting potential metabolic liabilities (e.g., oxidation of the piperazine ring) .
- MD Simulations : Run nanosecond-scale simulations in explicit solvent (e.g., TIP3P water) to evaluate conformational stability of the Z-configuration .
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay Validation : Compare results from orthogonal assays (e.g., cell-free enzymatic vs. cell-based viability assays) to rule out off-target effects .
- Dose-Response Curves : Generate IC50/EC50 values under standardized conditions (e.g., 37°C, 5% CO2) to account for variability in cell-line sensitivity .
- Proteomic Profiling : Use techniques like thermal shift assays or phosphoproteomics to identify secondary targets that may explain divergent results .
Q. What experimental designs are optimal for evaluating the compound’s pharmacokinetics and toxicity in preclinical models?
- Methodological Answer :
- In Vivo PK Studies : Administer via intravenous/oral routes in rodents, with serial blood sampling for LC-MS/MS analysis of plasma concentration-time profiles .
- Toxicity Screening : Conduct Ames tests for mutagenicity and hERG channel inhibition assays to assess cardiovascular risk .
- Tissue Distribution : Use radiolabeled (14C) compound and autoradiography to quantify accumulation in organs like the liver and kidneys .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
